2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(4-ethylsulfonylpiperazin-1-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-2-20(18,19)17-9-7-16(8-10-17)13-14-11-5-3-4-6-12(11)15-13/h3-6H,2,7-10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJRDSLYSFMNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approach
The target molecule can be dissected into two primary components:
- 1H-benzo[d]imidazole backbone : Synthesized via condensation of 1,2-phenylenediamine with a carbonyl precursor.
- 4-(Ethylsulfonyl)piperazine side chain : Introduced through nucleophilic substitution or coupling reactions.
Key intermediates include 2-chloro-1H-benzo[d]imidazole and 1-(ethylsulfonyl)piperazine , whose preparation and reactivity are critical to the overall synthesis.
Synthesis of 1H-benzo[d]imidazole Derivatives
Formation of the Benzimidazole Core
The benzo[d]imidazole scaffold is typically synthesized via the Debus-Radziszewski reaction, which involves condensation of 1,2-phenylenediamine with aldehydes or ketones under oxidative conditions. For example:
- Procedure : 1,2-Phenylenediamine (10.8 g, 0.1 mol) is reacted with 3-bromobenzaldehyde (18.4 g, 0.1 mol) in ethanol/water with sodium bisulfite (10.4 g, 0.1 mol) at 70°C for 3 hours. The product, 2-(3-bromophenyl)-1H-benzo[d]imidazole , is isolated in 80.7% yield as a white solid.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (3:1 v/v) |
| Oxidizing agent | Sodium bisulfite |
| Temperature | 70°C |
| Reaction time | 3 hours |
Functionalization at the 2-Position
To introduce the piperazine moiety, the 2-position of the benzimidazole must be activated with a leaving group. A common strategy involves synthesizing 2-chloro-1H-benzo[d]imidazole from 2-amino-1H-benzo[d]imidazole (CAS 934-32-7):
- Diazotization : Treat 2-amino-benzimidazole with $$ \text{NaNO}_2 $$ and HCl at 0–5°C to form a diazonium salt.
- Sandmeyer Reaction : React the diazonium salt with $$ \text{CuCl} $$ to yield 2-chloro-1H-benzo[d]imidazole.
Characterization Data for 2-Chloro-1H-benzo[d]imidazole:
Synthesis of 1-(Ethylsulfonyl)piperazine
Sulfonylation of Piperazine
Piperazine is monosulfonylated using ethylsulfonyl chloride under basic conditions to ensure selective reaction at one nitrogen atom:
- Procedure : Piperazine (1.0 equiv) is dissolved in dichloromethane, cooled to 0°C, and treated with ethylsulfonyl chloride (1.05 equiv) and triethylamine (2.1 equiv). The mixture is stirred for 12 hours at room temperature.
Optimization Parameters:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → room temperature |
| Reaction time | 12 hours |
The product, 1-(ethylsulfonyl)piperazine , is purified via column chromatography (silica gel, ethyl acetate/hexane).
Coupling of 2-Chloro-benzimidazole with 1-(Ethylsulfonyl)piperazine
Nucleophilic Aromatic Substitution
The final step involves displacing the chlorine atom in 2-chloro-benzimidazole with 1-(ethylsulfonyl)piperazine. This reaction is facilitated by a palladium catalyst under Ullmann-type conditions:
- Procedure : 2-Chloro-1H-benzo[d]imidazole (1.0 equiv), 1-(ethylsulfonyl)piperazine (1.2 equiv), $$ \text{CuI} $$ (10 mol%), and $$ \text{K}2\text{CO}3 $$ (2.0 equiv) are heated in DMF at 110°C for 24 hours.
Reaction Optimization:
| Parameter | Value |
|---|---|
| Catalyst | $$ \text{CuI} $$ (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMF |
| Temperature | 110°C |
| Reaction time | 24 hours |
The crude product is purified via recrystallization (ethanol/water) to yield 2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole as a white crystalline solid.
Characterization and Analytical Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{13}\text{H}{18}\text{N}4\text{O}2\text{S} $$ |
| Molecular weight | 294.38 g/mol |
| Melting point | Not reported |
| Solubility | DMSO, ethanol |
Challenges and Alternative Routes
Limitations of Chloride Displacement
The low reactivity of 2-chloro-benzimidazole often necessitates harsh conditions or transition metal catalysts. Alternative strategies include:
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(4-(Ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
A. Piperazine-Linked Benzimidazoles
2-(4-(4-Chlorophenyl)piperazin-1-yl)-1H-benzo[d]imidazole (Compound 23, ) Structure: A 4-chlorophenyl group replaces the ethylsulfonyl substituent. This modification is associated with antitumor activity in triazine-based derivatives . Activity: Demonstrated cytotoxicity in cancer cell lines (IC₅₀: 1.2–3.8 µM) .
Impact: The pyridine moiety may improve binding to aromatic residues in receptors, as seen in dopamine receptor ligands .
2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole Derivatives ()
- Structure : Trifluoromethyl groups enhance lipophilicity and metabolic stability.
- Activity : Derivatives like 10b showed anticancer activity (IC₅₀: 0.8–2.5 µM) via topoisomerase inhibition .
B. Sulfonyl Group Variations
2-(4-(Ethylsulfonyl)benzyl)-1H-benzo[d]imidazole ()
- Structure : Ethylsulfonyl is attached to a benzyl bridge rather than directly to piperazine.
- Activity : Acts as a RORγ antagonist (IC₅₀: 12 nM) for psoriasis treatment, highlighting the sulfonyl group’s role in target engagement .
Flibanserin Impurity: 2-Ethoxy-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole () Structure: Ethoxy group replaces ethylsulfonyl.
Physicochemical and Pharmacokinetic Properties
*Calculated using ChemDraw.
Biological Activity
2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a synthetic compound belonging to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties. This compound's unique structure, featuring a benzimidazole core linked to a piperazine ring with an ethylsulfonyl group, enhances its solubility and biological activity, making it a subject of significant interest in medicinal chemistry.
The primary mechanism of action for this compound involves its interaction with alpha1-adrenergic receptors . These receptors are part of the G protein-coupled receptor family and play crucial roles in various physiological processes, including cardiovascular function and smooth muscle contraction. The compound can act as either an agonist or antagonist at these receptors, influencing signaling pathways that regulate blood pressure and heart rate.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that benzimidazole derivatives can disrupt critical protein interactions involved in cancer progression. For instance, related compounds have been noted for their ability to inhibit the c-Myc/Max interaction, leading to reduced c-Myc levels and apoptosis in lung cancer cell lines .
- Antimicrobial Properties : Benzimidazole derivatives are also recognized for their antimicrobial effects. The incorporation of the piperazine and ethylsulfonyl groups enhances their efficacy against various pathogens .
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which may be mediated through the modulation of immune responses involving alpha1-adrenergic signaling pathways .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of benzimidazole derivatives, this compound was found to exhibit significant cytotoxicity against A549 and NCI-H1299 lung cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The mechanism involved downregulation of c-Myc protein levels and induction of apoptotic pathways .
Case Study 2: Interaction with Alpha1-Adrenergic Receptors
A detailed binding affinity study revealed that this compound interacts competitively with alpha1-adrenergic receptors. Its binding characteristics were compared with known agonists and antagonists, establishing its potential therapeutic applications in managing cardiovascular diseases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other benzimidazole derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Significant (IC50: ~6 µM) | Moderate | Potential |
| 2-(4-(phenyl)piperazin-1-yl)-1H-benzo[d]imidazole | Moderate | Significant | Low |
| 2-(4-(methoxyphenyl)piperazin-1-yl)-1H-benzo[d]imidazole | Low | Moderate | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
